N-(4-chlorophenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chlorophenyl group, an ethylsulfanyl group, and a diazinopyrimidinone core, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the diazinopyrimidinone core, followed by the introduction of the ethylsulfanyl group and the chlorophenyl group. Key reagents include chlorinated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of continuous flow reactors may also be explored to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the diazinopyrimidinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-[7-(METHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[7-(PROPYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is unique due to the presence of the ethylsulfanyl group, which may impart distinct chemical and biological properties compared to its methylsulfanyl or propylsulfanyl analogs. This uniqueness can be explored in terms of its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H14ClN5O2S |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O2S/c1-2-25-16-18-7-12-14(21-16)19-9-22(15(12)24)8-13(23)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,23) |
InChI Key |
WMFVQPWKSBQLBN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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